LLY-507 -

LLY-507

Catalog Number: EVT-273383
CAS Number:
Molecular Formula: C36H42N6O
Molecular Weight: 574.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LLY-507 is a small molecule classified as a lysine methyltransferase inhibitor. Specifically, it exhibits high selectivity for SMYD2, a histone methyltransferase known to catalyze the monomethylation of various protein substrates, including p53. [, ] It has garnered significant interest in scientific research as a valuable tool for dissecting the biological functions of SMYD2 and exploring its potential as a therapeutic target in various diseases, particularly cancer. [, , , , , , ]

Molecular Structure Analysis

The molecular structure of LLY-507 has been elucidated through a 1.63-Å resolution crystal structure obtained in complex with SMYD2. [] This structure demonstrates that the inhibitor binds within the substrate peptide binding pocket of SMYD2. [, ] Detailed structural data and analysis related to bond lengths, angles, and interactions within the binding pocket can be found in the crystallographic data associated with the study.

Mechanism of Action

LLY-507 functions by competitively inhibiting the protein lysine methyltransferase activity of SMYD2. [, ] By binding to the substrate peptide binding pocket of SMYD2, LLY-507 prevents the enzyme from interacting with and methylating its target substrates, ultimately inhibiting its downstream effects. [, ] This inhibition has been shown to affect various cellular processes, including cell proliferation, apoptosis, and epigenetic regulation. [, , , , , , ]

Applications
  • Investigating SMYD2's role in cancer: Studies have demonstrated that LLY-507 inhibits the proliferation of several esophageal, liver, and breast cancer cell lines in a dose-dependent manner, suggesting that SMYD2 may be a potential therapeutic target for these cancers. [] In high-grade serous ovarian carcinomas, LLY-507 shows therapeutic potential in combination with poly ADP ribose polymerase inhibitors. []
  • Exploring SMYD2's function in non-small cell lung cancer (NSCLC): Research using LLY-507 loaded onto iron oxide nanoparticles demonstrated its potential in treating chemically induced NSCLC in a mouse model, highlighting SMYD2's role in tumor growth and inflammation. []
  • Identifying novel anti-schistosomal therapies: LLY-507, alongside other SMYD2 inhibitors, exhibited significant activity against Schistosoma mansoni schistosomula and adult worms, showcasing its potential for repurposing as an anti-parasitic agent. []
  • Understanding SMYD2's influence on pulmonary hypertension: Studies have shown that LLY-507 can attenuate hypoxia-induced pulmonary hypertension in rats by inhibiting SMYD2's methylation of PPARγ, suggesting a potential therapeutic avenue for this condition. []
  • Elucidating the substrate specificity of SMYD2: Quantitative proteomics studies employing LLY-507 have been instrumental in identifying and characterizing SMYD2 substrates within cells, providing valuable insights into its cellular functions and potential therapeutic applications. []

LLY-507 is a potent, selective, cell-active, small molecule inhibitor of the lysine methyltransferase SMYD2. [] It binds to the substrate peptide binding pocket of SMYD2, as shown by a 1.63-Å resolution crystal structure. [] LLY-507 is active in cells at submicromolar concentrations, as measured by a reduction in SMYD2-induced monomethylation of p53 Lys370. []

BAY-598

Compound Description: BAY-598 is another SMYD2 histone methyltransferase inhibitor. [] Treatment of adult Schistosoma mansoni worms with BAY-598 led to motility and egg production defects, similar to the effects observed with LLY-507. [] BAY-598 also reduced H3K36me2 levels in these worms by 23%. []

GSK-J4

Compound Description: GSK-J4 is a cell-permeable prodrug inhibitor of the JMJD3 histone demethylase. [] It is believed to target the S. mansoni homolog Smp_034000. [] GSK-J4 significantly affected oviposition and the packaging of vitelline cells into eggs laid in vitro. []

Relevance: While GSK-J4 targets a different epigenetic pathway (histone demethylation) than LLY-507 (histone methylation), both compounds demonstrate activity against schistosomes, highlighting the importance of epigenetic modulation in these parasites. [] This shared biological target makes GSK-J4 a functionally-related compound to LLY-507.

GSK-J1

Compound Description: GSK-J1 is a structural analog of GSK-J4 that is not cell-permeable. [] Unlike GSK-J4, GSK-J1 did not significantly affect oviposition or vitelline cell packaging in S. mansoni. []

Rosiglitazone

Compound Description: Rosiglitazone is a PPARγ agonist. [] It was found to abolish the detrimental effects of SMYD2 overexpression on pulmonary artery smooth muscle cell (PASMC) proliferation and pulmonary hypertension (PH). []

Properties

Product Name

LLY-507

IUPAC Name

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide

Molecular Formula

C36H42N6O

Molecular Weight

574.8 g/mol

InChI

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43)

InChI Key

PNYRDVBFYVDJJI-UHFFFAOYSA-N

SMILES

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6

Solubility

Soluble in DMSO, not in water

Synonyms

LLY-507; LLY 507; LLY507.

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.